molecular formula C20H27N5O2 B13892200 Tert-butyl 2-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate

Tert-butyl 2-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate

Cat. No.: B13892200
M. Wt: 369.5 g/mol
InChI Key: JUBLWHZPGPPOCV-UHFFFAOYSA-N
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Description

Tert-butyl 2-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as DMSO and methanol, and the reactions are often carried out under inert gas conditions to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The production process also includes purification steps such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or triazole moieties using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Tert-butyl 2-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tert-butyl 2-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The triazole ring may enhance the compound’s stability and binding affinity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

    Tryptophan: An essential amino acid with an indole ring.

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.

Uniqueness

Tert-butyl 2-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate is unique due to the presence of the triazole ring, which can enhance its biological activity and stability. The combination of the indole and triazole moieties provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C20H27N5O2

Molecular Weight

369.5 g/mol

IUPAC Name

tert-butyl 2-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate

InChI

InChI=1S/C20H27N5O2/c1-20(2,3)27-19(26)25-17(8-9-23(4)5)11-16-10-15(6-7-18(16)25)12-24-14-21-13-22-24/h6-7,10-11,13-14H,8-9,12H2,1-5H3

InChI Key

JUBLWHZPGPPOCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)CN3C=NC=N3)C=C1CCN(C)C

Origin of Product

United States

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